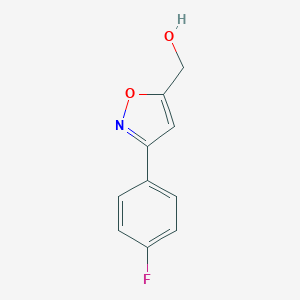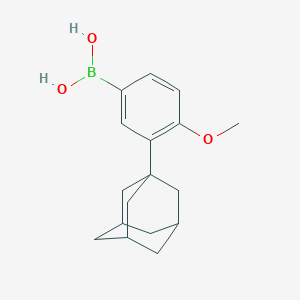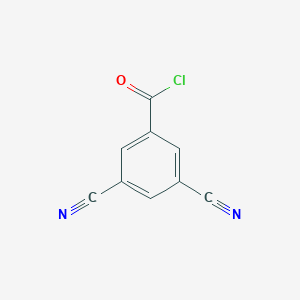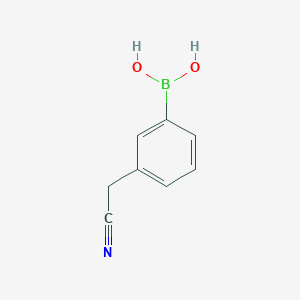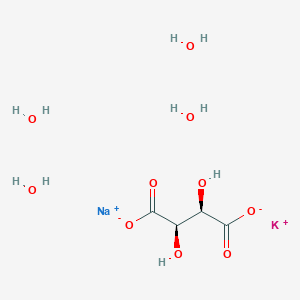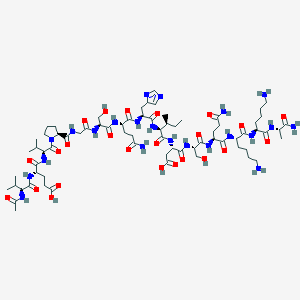
N-Ac-Ctp3-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ac-Ctp3-amide is a small molecule peptide that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of the naturally occurring peptide thymosin alpha-1 and has been found to exhibit immunomodulatory and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-Ac-Ctp3-amide involves binding to specific receptors on immune cells, such as toll-like receptor 4 (TLR4) and CXCR4. This binding leads to the activation of downstream signaling pathways, resulting in enhanced immune cell function and reduced inflammation.
Effets Biochimiques Et Physiologiques
N-Ac-Ctp3-amide has been shown to have several biochemical and physiological effects. It has been found to enhance the production of anti-inflammatory cytokines, such as IL-10, while reducing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been shown to enhance the phagocytic activity of macrophages and improve wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Ac-Ctp3-amide for lab experiments is its stability and solubility in aqueous solutions. It can also be easily synthesized using SPPS techniques. However, one limitation is its relatively high cost compared to other peptides.
Orientations Futures
There are several future directions for research on N-Ac-Ctp3-amide. One area of interest is its potential use in cancer immunotherapy, as it has been found to enhance the function of immune cells involved in tumor surveillance. Additionally, further studies are needed to determine its efficacy in treating autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, there is potential for the development of N-Ac-Ctp3-amide as a drug delivery system, as it has been shown to enhance the uptake of nanoparticles by immune cells.
Méthodes De Synthèse
N-Ac-Ctp3-amide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Applications De Recherche Scientifique
N-Ac-Ctp3-amide has been extensively studied for its immunomodulatory and anti-inflammatory properties. It has been shown to enhance the function of immune cells, including natural killer cells, T cells, and dendritic cells. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-alpha and IL-6.
Propriétés
Numéro CAS |
132177-90-3 |
|---|---|
Nom du produit |
N-Ac-Ctp3-amide |
Formule moléculaire |
C71H118N22O24 |
Poids moléculaire |
1663.8 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C71H118N22O24/c1-9-36(6)57(70(116)89-46(28-54(102)103)64(110)90-48(32-95)67(113)86-42(18-21-50(74)97)61(107)84-41(16-11-13-25-73)60(106)83-40(15-10-12-24-72)59(105)80-37(7)58(76)104)92-65(111)45(27-39-29-77-33-79-39)88-62(108)43(19-22-51(75)98)85-66(112)47(31-94)82-52(99)30-78-68(114)49-17-14-26-93(49)71(117)56(35(4)5)91-63(109)44(20-23-53(100)101)87-69(115)55(34(2)3)81-38(8)96/h29,33-37,39-49,55-57,94-95H,9-28,30-32,72-73H2,1-8H3,(H2,74,97)(H2,75,98)(H2,76,104)(H,78,114)(H,80,105)(H,81,96)(H,82,99)(H,83,106)(H,84,107)(H,85,112)(H,86,113)(H,87,115)(H,88,108)(H,89,116)(H,90,110)(H,91,109)(H,92,111)(H,100,101)(H,102,103)/t36-,37-,39?,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1 |
Clé InChI |
DEDCJMYTEFOQMA-IWIMAGCOSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Séquence |
VEVPGSQXIDSQKKA |
Synonymes |
N-Ac-CTP3-amide N-acetyl-cholera toxin (50-64)-3-amide N-acetyl-cholera toxin (50-64)-amide N-acetyl-cholera toxin peptide 3-amide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



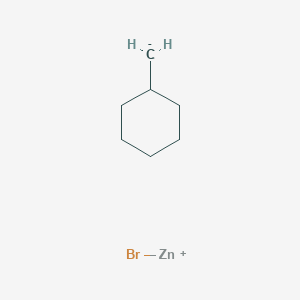
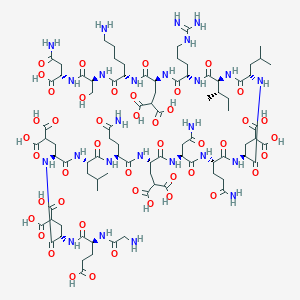
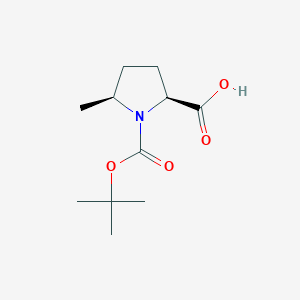

![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)


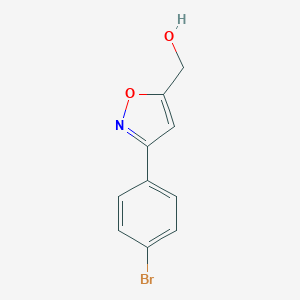
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)
